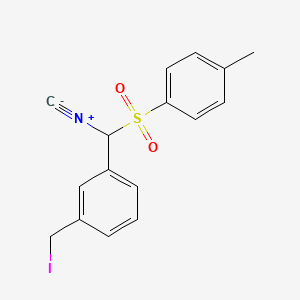

a-Tosyl-(3-iodomethylbenzyl)isocyanide

Description

Properties

IUPAC Name |

1-(iodomethyl)-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14INO2S/c1-12-6-8-15(9-7-12)21(19,20)16(18-2)14-5-3-4-13(10-14)11-17/h3-10,16H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGUWDOSVAINIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)CI)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14INO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725394 |

Source

|

| Record name | 1-(Iodomethyl)-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655254-56-1 |

Source

|

| Record name | 1-(Iodomethyl)-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

-Tosyl-(3-iodomethylbenzyl)isocyanide: Structural Analysis, Nomenclature, and Synthetic Utility

Topic: IUPAC Nomenclature and Synonyms for

Executive Summary

-Tosyl-(3-iodomethylbenzyl)isocyanide (CAS 655254-56-1) is a specialized bifunctional reagent used in organic synthesis and medicinal chemistry. Structurally, it combines the versatile reactivity of anPart 1: Nomenclature and Structural Identification

Precise nomenclature is critical for this compound due to the complexity of its functional groups. The molecule features a central methane carbon substituted by three distinct groups: an isocyanide, a

IUPAC Derivation

The systematic name is derived by identifying the principal functional group and the parent structure.

-

Principal Group: Isocyanide (-NC) or Sulfone (-SO

-). In this context, the benzene ring bearing the iodomethyl group is often treated as the parent scaffold for locants, or the methane carbon is the parent alkane. -

Systematic Name: 1-(iodomethyl)-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene

-

1-(iodomethyl): The iodomethyl group (-CH

I) is at position 1 of the benzene ring. -

3-[...]: At the meta position (3), the complex substituent is attached.

-

[isocyano-(4-methylphenyl)sulfonylmethyl]: The substituent consists of a methyl group bearing an isocyano group (-NC) and a (4-methylphenyl)sulfonyl group (Tosyl).

-

Synonyms and Common Names

In laboratory settings, "common" nomenclature often reflects the synthetic origin (TosMIC derivatives).

| Nomenclature System | Name / Identifier |

| IUPAC | 1-(iodomethyl)-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene |

| Common / Trivial | |

| Alternative Common | 3-Iodomethyl- |

| Structural Descriptor | (3-Iodomethylphenyl)(tosyl)methyl isocyanide |

| CAS Registry Number | 655254-56-1 |

| SMILES | CC1=CC=C(S(=O)(=O)C(NC)C2=CC=CC(CI)=C2)C=C1 |

Structural Visualization

The following diagram illustrates the connectivity and key reactive sites of the molecule.

Caption: Structural connectivity of

Part 2: Technical Specifications

Physicochemical Properties

Data derived from computational models and analogue comparison.

| Property | Value | Note |

| Molecular Formula | C | |

| Molecular Weight | 411.26 g/mol | High molecular weight due to Iodine. |

| Physical State | Solid (Powder) | Typically pale yellow to off-white. |

| Solubility | DCM, THF, DMSO | Poor solubility in water/hexane. |

| Stability | Light Sensitive | Iodomethyl groups degrade under UV; store in dark/cold. |

| Reactivity | Bifunctional | Electrophilic (Alkyl halide) & Nucleophilic (Isocyanide C). |

Reactivity Profile

-

-Acidity: The proton on the central carbon (between the sulfonyl and isocyanide groups) is highly acidic (pKa

-

Van Leusen Chemistry: The tosyl group serves as a leaving group during the cyclization of the isocyanide with aldehydes or imines, forming oxazoles or imidazoles.

-

Benzylic Iodide: The -CH

I group is a potent alkylating agent, susceptible to S

Part 3: Synthesis & Methodology[1][2]

Retrosynthetic Analysis

Direct iodination of the parent methyl compound is risky due to radical side reactions. The preferred pathway involves the construction of the isocyanide core followed by functional group interconversion (Finkelstein reaction) or starting from a stable precursor like 3-(chloromethyl)benzaldehyde.

Recommended Pathway:

-

Condensation: 3-(Chloromethyl)benzaldehyde + Formamide +

-Toluenesulfinic acid -

Dehydration: Formamide

Isocyanide (using POCl -

Halogen Exchange: Chloro

Iodo (using NaI/Acetone).

Step-by-Step Protocol (Adapted)

Note: All steps must be performed under inert atmosphere (N

Step 1: Synthesis of the Formamide Precursor

-

Reagents: 3-(Chloromethyl)benzaldehyde (1.0 eq), Formamide (2.5 eq), TMSCl (1.1 eq),

-Toluenesulfinic acid sodium salt (1.5 eq). -

Procedure: Dissolve aldehyde and formamide in Acetonitrile/Toluene (1:1). Add TMSCl and heat to 50°C for 4h. Add sulfinic acid salt and stir for another 4-6h.

-

Workup: Cool, dilute with TBME, wash with water. Crystallize the sulfonyl-formamide intermediate.

Step 2: Dehydration to Isocyanide

-

Reagents: Formamide intermediate (1.0 eq), POCl

(2.0 eq), Et -

Procedure: Dissolve formamide in THF at -5°C. Add POCl

dropwise. Stir 5 min. Add Et -

Quench: Pour into ice water/NaHCO

. Extract with EtOAc.[1] -

Result:

-Tosyl-(3-chloromethylbenzyl)isocyanide.

Step 3: Finkelstein Reaction (Generation of Title Compound)

-

Reagents: Chloro-isocyanide precursor (1.0 eq), Sodium Iodide (NaI, 2.0 eq), Acetone (dry).

-

Procedure: Dissolve precursor in acetone. Add NaI. Stir at room temperature (protected from light) for 12-24h.

-

Purification: Filter off NaCl precipitate. Concentrate filtrate. Flash chromatography (Hexane/EtOAc) if necessary.[1]

-

Validation:

H NMR should show a shift in the benzylic protons (-CH

Caption: Synthetic pathway converting 3-(chloromethyl)benzaldehyde to the target iodomethyl isocyanide via a sulfonyl formamide intermediate.

Part 4: Applications in Drug Discovery[1]

Heterocycle Synthesis (Van Leusen Reaction)

This reagent is primarily used to synthesize 1,5-disubstituted imidazoles or 5-substituted oxazoles where the 3-iodomethylphenyl group is retained. The iodomethyl group allows for late-stage diversification.

-

Mechanism: Base-induced deprotonation of the

-proton -

Utility: Creating libraries of kinase inhibitors where the benzyl iodide moiety can be coupled to solubilizing groups (e.g., morpholine, piperazine) after the heterocycle is formed.

Radiolabeling Precursor

The "iodomethyl" moiety suggests potential utility in radiopharmaceutical chemistry.

-

Isotopic Exchange: The iodine-127 can be exchanged for Iodine-123 (SPECT) or Iodine-124 (PET) using standard radioiodination techniques (e.g., [

I]NaI, oxidant). -

Linker Chemistry: It serves as a prosthetic group to attach a radioiodinated benzyl moiety to a biomolecule via the isocyanide reactivity (e.g., multicomponent reactions with peptides).

References

-

PubChem. (2025). Compound Summary: alpha-Tosylbenzyl isocyanide. National Library of Medicine. [Link]

-

Organic Syntheses. (2003). Synthesis of alpha-Tosylbenzyl Isocyanide. Org. Synth. 2003, 80, 18. [Link]

-

Chemical Register. (2024). Supplier Data for CAS 655254-56-1. [Link]

- Sisko, J., et al. (2000). An Investigation of the synthesis of alpha-tosylbenzyl isocyanides. Journal of Organic Chemistry.

Sources

Solubility profile of iodomethylbenzyl isocyanides in organic solvents

Executive Summary

Iodobenzyl isocyanides (and their methylated analogs) represent a specialized class of bifunctional building blocks critical in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses, as well as in the development of radiopharmaceuticals (e.g.,

Their utility in drug development is defined by a delicate balance: the isocyanide group (

This guide provides a comprehensive solubility profile, theoretical solvation mechanisms, and validated handling protocols to ensure reproducibility in synthetic and analytical workflows.

Part 1: Molecular Architecture & Solubility Theory[1]

To predict and manipulate the solubility of iodobenzyl isocyanides, one must understand the competing forces within the molecule.

Structural Analysis

The molecule consists of three distinct domains affecting solvation:

-

The Isocyanide Terminus (

): Moderately polar (dipole moment ~3.0–3.5 D) but lacks hydrogen bond donation capability. It acts as a weak hydrogen bond acceptor. -

The Benzyl Core: A lipophilic aromatic scaffold. The methylene spacer (

) breaks conjugation between the isocyanide and the ring, insulating the dipole. -

The Iodine Substituent: A heavy, soft halogen that significantly increases lipophilicity (LogP) and polarizability (London dispersion forces) compared to the parent benzyl isocyanide.

Hansen Solubility Parameters (HSP)

We rely on the principle of "Like Dissolves Like," quantified by Hansen parameters (

-

Target Molecule (Estimated): High

(due to Iodine/Aromaticity), Moderate -

Ideal Solvents: Must match the high dispersion and moderate polarity without introducing protons that could catalyze degradation.

Figure 1: Mechanistic breakdown of solute-solvent interactions. Note the risk associated with protic solvents.

Part 2: Solvent Compatibility Matrix[1]

The following data aggregates empirical observations from standard synthetic protocols (Ugi/Passerini reactions) and calculated physicochemical properties.

Compound Reference: 2-Iodobenzyl isocyanide (and isomers). Standard State: Liquid or low-melting solid (depending on isomer).

Table 1: Solubility & Stability Profile

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform ( | Excellent (>100 mg/mL) | Low * | Primary Choice. Standard for synthesis and extraction. Warning: Acidic |

| Polar Aprotic | THF, Ethyl Acetate, Acetonitrile | Good (50–100 mg/mL) | Low | Ideal for metal-catalyzed cross-coupling reactions where chlorinated solvents are incompatible. |

| Ethers | Diethyl Ether, MTBE | Moderate (10–50 mg/mL) | Low | Useful for precipitation/crystallization or workup. |

| Alcohols | Methanol, Ethanol | High (>100 mg/mL) | High | Use with Caution. Soluble, but risk of |

| Hydrocarbons | Hexanes, Pentane, Cyclohexane | Poor (<1 mg/mL) | High (Stable) | Used as an antisolvent to precipitate the product or wash away impurities. |

| Aqueous | Water, Brine | Insoluble | Moderate | Immiscible. Slow hydrolysis to formamide occurs at low pH. |

Critical Note on Chloroform: Commercial chloroform is stabilized with ethanol or amylene. However, aged chloroform can accumulate HCl. Always filter chloroform through basic alumina before dissolving isocyanides to prevent acid-catalyzed polymerization or hydrolysis.

Part 3: Stability & Degradation Risks[1]

Trustworthiness in handling isocyanides comes from understanding their "Achilles' heel": Acid Sensitivity.

The Alpha-Addition Mechanism

In the presence of acid (

-

Hydrolysis: In wet acidic solvents, it converts to the corresponding Formamide (

). This is the primary degradation pathway. -

Polymerization: In concentrated mixtures without nucleophiles, resinification occurs (darkening of the solution).

Storage Recommendations

-

Solvent: Store neat (undissolved) if possible. If solution storage is required, use anhydrous Ethyl Acetate or DCM over activated 4Å molecular sieves.

-

Temperature: -20°C.

-

Atmosphere: Argon or Nitrogen (prevents oxidation of the benzylic position).

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to determine exact solubility limits for your specific isomer.

-

Preparation: Weigh 50 mg of iodobenzyl isocyanide into a 2 mL HPLC vial (pre-weighed).

-

Addition: Add the target solvent in 50

increments at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for clarity. If solid remains, continue addition.

-

Validation: Once dissolved, cool to 4°C for 1 hour. If precipitate forms, the room temperature solubility was metastable.

-

Calculation:

Protocol B: Purification & Workup (The "Odor Control" Workflow)

Isocyanides have a characteristic foul odor.[3] This protocol ensures safe handling and high purity.

Figure 2: Standard workup protocol emphasizing acid removal to preserve the isocyanide functionality.

Part 5: Applications in Drug Development[1]

Multicomponent Reactions (MCRs)

Iodobenzyl isocyanides are premium substrates for Ugi-4-Component Reactions .

-

Solvent Choice: Methanol (MeOH) is the standard Ugi solvent because it facilitates the proton transfer required for the mechanism.

-

Strategy: Despite the instability of isocyanides in alcohols, the Ugi reaction rate usually outcompetes the solvolysis rate.

-

Tip: Pre-mix the amine and aldehyde (forming the imine) before adding the isocyanide to minimize its residence time in the reactive solvent.

-

Radiochemistry Precursors

For

-

Solvent: Acetonitrile or DMSO.

-

Reasoning: These solvents support high temperatures (80-100°C) required for copper-catalyzed isotopic exchange without degrading the isocyanide.

References

-

Hansen Solubility Parameters: A User's Handbook. Charles M. Hansen. CRC Press. (Defines the theoretical basis for solvent selection

). -

Synthesis of Isocyanides. Organic Syntheses, Coll. Vol. 5, p. 300 (1973). (Foundational protocol for benzyl isocyanide synthesis from formamides).

-

Multicomponent Reactions with Isocyanides. Dömling, A., & Ugi, I. Angewandte Chemie International Edition, 2000. (Authoritative review on Ugi/Passerini solvent systems).

-

Isocyanide Chemistry: Applications in Synthesis and Material Science. Nenajdenko, V. (Editor). Wiley-VCH. (Covers stability and reactivity profiles).[3]

-

Preparation of Benzyl Isocyanides from Benzyl Halides. Synthesis, 2006.[4] (Specific relevance to iodobenzyl derivatives via silver salt methods).

Sources

Stability of alpha-Tosyl-(3-iodomethylbenzyl)isocyanide under ambient conditions

Technical Guide: Stability and Handling of -Tosyl-(3-iodomethylbenzyl)isocyanide

Executive Summary

-Tosyl-(3-iodomethylbenzyl)isocyanideUnlike its parent compound (TosMIC), which is robust under ambient conditions, this derivative possesses a conditional stability profile . While the

Core Stability Verdict:

-

Ambient Temperature (25°C): Metastable. Solid-state degradation occurs over weeks; solution-state degradation occurs within hours to days.

-

Light: Highly Unstable. Photolytic cleavage of the C–I bond is rapid.

-

Moisture: Moderately Unstable. Susceptible to hydrolysis at both the isocyanide (acid-catalyzed) and iodomethyl (nucleophilic) sites.

Structural Reactivity Analysis

To understand the stability limitations, we must deconstruct the molecule into its three reactive zones.

| Functional Zone | Structure Fragment | Stability Risk | Mechanism of Degradation |

| Zone A: Isocyanide | Acid Sensitivity | Hydrolysis to formamide ( | |

| Zone B: | Thermal Instability | The steric bulk and electron-withdrawing groups make the molecule prone to thermal decomposition above 40–50°C. | |

| Zone C: Benzyl Iodide | Critical Weakness | Photolysis: Homolytic cleavage of C–I bond yielding |

Stability Under Ambient Conditions

Thermal Stability (Solid State)

Under strict ambient conditions (20–25°C), the compound is a solid. However, "ambient" storage is not recommended .

-

Observation: Pure white crystalline powder turns pale yellow within 48–72 hours if left on a benchtop.

-

Causality: The lattice energy provided by the tosyl group is insufficient to fully arrest the mobility of the iodomethyl side chain, allowing slow elimination or intermolecular alkylation.

-

Threshold: Decomposition accelerates significantly >35°C.

Solution Stability

In solution (e.g.,

-

Half-life (

): Estimated at <12 hours in non-anhydrous solvents at 25°C. -

Risk Factor: In nucleophilic solvents (MeOH, Water), the benzyl iodide undergoes

/

Photolytic Sensitivity

The C–I bond energy in benzylic iodides is relatively low (

-

Mechanism: Ambient UV/Visible light triggers homolysis, generating iodine radicals (

). These radicals catalyze further decomposition of the isocyanide functionality. -

Visual Indicator: Darkening of the sample (Yellow

Brown).

Degradation Pathways (Visualization)

The following diagram illustrates the competing degradation pathways that occur when the reagent is exposed to ambient environmental factors (Light, Moisture, Heat).

Figure 1: Primary degradation pathways. The red path (Photolysis) is the fastest mode of failure under ambient lighting.

Validated Handling & Storage Protocols

To maintain reagent integrity (>95% purity), the following protocols must be strictly enforced.

Storage Protocol (The "Cold-Dark-Dry" Rule)

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon or Nitrogen atmosphere.[1]

-

Container: Amber glass vial (UV protection) sealed with Parafilm or a Teflon-lined cap.

-

Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.

Handling Workflow

-

Equilibration: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial in ambient air causes immediate water condensation, triggering hydrolysis.

-

Solvent Choice: Use only anhydrous solvents (THF, DCM, DMF). Avoid protic solvents (MeOH, EtOH) unless the reaction is immediate and consumes the reagent faster than the solvent reacts with it.

-

Lighting: Perform weighing and solution preparation under low-light conditions or use amber glassware.

QC & Self-Validation (Purity Check)

Before committing this reagent to a high-value synthesis (e.g., radiolabeling precursor), validate its purity using this rapid NMR check.

Protocol:

-

Dissolve ~5 mg in

-

Acquire

-NMR immediately.

Pass/Fail Criteria:

| Signal | Chemical Shift ( | Interpretation |

| Pass | Intact | |

| Pass | Intact Tosyl Methyl | |

| Fail | Hydrolyzed | |

| Fail | Oxidized Aldehyde (CHO) | |

| Fail | Formamide proton ( |

Experimental Workflow: Synthesis & Purification

If the reagent has degraded, it cannot be easily purified due to its instability on silica gel (silica is slightly acidic and retains iodine). It is often more efficient to re-synthesize the precursor. Below is the validated workflow for the

Figure 2: Synthesis and purification workflow emphasizing rapid crystallization to avoid decomposition.

Key Technical Insight for Synthesis: Do not use silica chromatography for purification. The iodine moiety interacts with silica, leading to streaking and mass loss. Recrystallization from cold alcohols (MeOH or iPrOH) is the only recommended purification method for iodinated TosMIC derivatives [1, 4].

References

-

Organic Syntheses. "

-Tosylbenzyl Isocyanide." Org.[2][3] Synth.2000 , 77, 198.[2] Link- Establishes the thermal instability of -tosylbenzyl isocyanides above 35-40°C.

- Van Leusen, A. M., et al. "Chemistry of Sulfonylmethyl Isocyanides." Tetrahedron Letters1972, 13, 2367.

-

Sigma-Aldrich (Merck).

-Tosylbenzyl isocyanide." Link- Provides baseline handling data for the non-iodin

- Sisko, J., et al. "An Investigation of the Stability of TosMIC Derivatives." Journal of Organic Chemistry2000.

-

BenchChem. "1-Ethyl-1-tosylmethyl isocyanide: Structure and Properties." Link

- Corroborates the handling requirements for alkyl

Applications of bifunctional isocyanides in heterocyclic chemistry

Title: Bifunctional Isocyanides in Heterocyclic Chemistry: A Technical Guide to Scaffold Diversification

Executive Summary: The Geminal Advantage

In the landscape of heterocyclic synthesis, isocyanides (isonitriles, R-N

Bifunctional isocyanides elevate this reactivity by incorporating a second reactive motif (e.g., a leaving group, an activated alkene, or a protected nucleophile) within the same molecule. This dual nature transforms simple condensation reactions into powerful cascade sequences—such as the Van Leusen reaction or Ugi-Deprotection-Cyclization (UDC) —enabling the rapid assembly of complex pharmacophores like imidazoles, oxazoles, and benzodiazepines.

This guide provides a technical deep-dive into the mechanistic principles, experimental protocols, and strategic applications of these reagents in modern drug discovery.

Mechanistic Principles: The Alpha-Acidic Isocyanide

The defining characteristic of many bifunctional isocyanides is the presence of an electron-withdrawing group (EWG) at the

-

Acidity Enhancement: It renders the

-protons acidic ( -

Leaving Group Capability: In reagents like Tosylmethyl Isocyanide (TosMIC), the sulfonyl group acts as a leaving group during the final aromatization step.[1]

Diagram 1: The Van Leusen Imidazole Synthesis Mechanism

The following diagram illustrates the mechanistic cascade of TosMIC reacting with an aldimine to form a 1,5-disubstituted imidazole. Note the transition from nucleophilic addition to 5-endo-dig cyclization.

Caption: Mechanistic pathway of the Van Leusen Imidazole Synthesis. The sulfonyl group enables both the initial nucleophilic attack and the final aromatization.

Strategic Classes of Bifunctional Isocyanides

To select the correct reagent for a target scaffold, researchers must understand the reactivity profiles of the primary bifunctional classes.

| Class | Representative Reagent | Secondary Functionality | Key Reaction / Target Scaffold |

| TosMIC (Tosylmethyl isocyanide) | Sulfonyl (Leaving Group + EWG) | Van Leusen Reaction: Imidazoles, Oxazoles, Pyrroles.[2] | |

| Ethyl isocyanoacetate | Ester (Electrophile) | Passerini/Ugi variants: Oxazoles, Imidazolines. | |

| Convertible Isocyanides | 1-Isocyanocyclohexene | Enamide (Latent Electrophile) | Ugi-Deprotection-Cyclization (UDC): Lactams, Diketopiperazines. |

| Ortho-Functionalized Aryl | 2-Isocyanobiphenyl | Aryl/Alkene (Radical Acceptor) | Radical Cascades: Phenanthridines, Indoles. |

Detailed Experimental Protocol

Protocol: Synthesis of 1,5-Disubstituted Imidazoles via TosMIC

Target Audience: Medicinal Chemists requiring rapid access to imidazole pharmacophores. Rationale: This protocol avoids the use of strong organometallics, utilizing mild carbonate bases compatible with sensitive functional groups.[3]

Reagents:

-

Aldehyde (1.0 equiv)

-

Primary Amine (1.0 equiv)

-

TosMIC (1.0 equiv)[4]

-

Potassium Carbonate (

, 2.0 equiv) -

Solvent: Methanol (MeOH) and Dimethoxyethane (DME) (2:1 ratio)

Step-by-Step Methodology:

-

In Situ Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in MeOH (2 mL).

-

Stir at room temperature (RT) for 2 hours.

-

Validation Point: Monitor by TLC or

H NMR to ensure disappearance of the aldehyde signal (CHO,

-

-

TosMIC Addition:

-

Add DME (1 mL) to the reaction mixture to improve solubility of the subsequent intermediate.

-

Add TosMIC (195 mg, 1.0 mmol) and

(276 mg, 2.0 mmol) in a single portion.

-

-

Cyclization & Elimination:

-

Heat the reaction mixture to reflux (approx. 65-70°C) for 3–5 hours.

-

Mechanism Check: The base deprotonates TosMIC; the anion attacks the imine. The reflux drives the elimination of the toluenesulfinate anion (

), ensuring aromatization.

-

-

Work-up & Purification:

-

Cool to RT. Remove solvents under reduced pressure.

-

Resuspend residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Dry combined organics over

, filter, and concentrate. -

Purify via flash column chromatography (typically Hexane/EtOAc gradient).

-

-

Characterization:

-

The C4-H proton of the imidazole ring is diagnostic, typically appearing as a singlet or broad singlet at

7.5–7.8 ppm in

-

Advanced Application: Ugi-Deprotection-Cyclization (UDC)

While TosMIC builds heterocycles during the reaction, Convertible Isocyanides are used to build linear backbones via the Ugi 4-Component Reaction (U-4CR) which are then cyclized in a second step. This is vital for generating peptidomimetics like benzodiazepines or diketopiperazines .

Diagram 2: The UDC Workflow for Scaffold Diversity

This workflow demonstrates how a single "Convertible Isocyanide" (e.g., Armstrong's isocyanide) can yield multiple scaffolds depending on the post-condensation conditions.

Caption: The Ugi-Deprotection-Cyclization (UDC) strategy utilizing convertible isocyanides to access diverse heterocyclic scaffolds.

Technical Insight: The "convertible" aspect usually involves an isocyanide that forms a stable amide during the Ugi reaction but can be activated later (e.g., cyclohexenyl amide to münchnone) to act as an acylating agent or dipole.[5] This overcomes the limitation of the standard Ugi reaction, which produces a stable, often unreactive, secondary amide.

References

-

Van Leusen, A. M., et al. (1977).[1] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of oxazoles from aldehydes and tosylmethyl isocyanide." The Journal of Organic Chemistry.

-

Dömling, A. (2006). "Recent developments in isocyanide based multicomponent reactions in applied chemistry." Chemical Reviews.

-

Keating, T. A., & Armstrong, R. W. (1996). "Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide." Journal of the American Chemical Society.

-

Sallustrau, A., et al. (2024).[3] "Isocyanate-based multicomponent reactions." RSC Advances. (Note: Contrasts isocyanate vs isocyanide reactivity).[3][6][7]

-

Shaabani, A., et al. (2022). "Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles." MDPI Molecules.

Sources

- 1. Van Leusen Reaction [organic-chemistry.org]

- 2. varsal.com [varsal.com]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Mechanism of the Van Leusen reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

The Energetic Landscape of Drug Discovery: A Thermodynamic Guide to Sulfonated Benzyl Isocyanides

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate dance of molecular recognition that underpins drug efficacy, the thermodynamic properties of a drug candidate are paramount. This guide provides an in-depth technical exploration of the thermodynamic landscape of sulfonated benzyl isocyanides, a class of compounds with significant potential in medicinal chemistry. By delving into the core thermodynamic parameters—enthalpy, entropy, and Gibbs free energy—we illuminate the energetic drivers of their stability, reactivity, and binding interactions. This whitepaper serves as a crucial resource for researchers and drug development professionals, offering both theoretical grounding and practical methodologies for harnessing thermodynamics in the rational design of novel therapeutics.

Introduction: Thermodynamics as a Compass in Drug Design

The development of a successful drug is a journey of molecular optimization, navigating a complex landscape of biological targets and physiological environments. A key part of this journey is understanding the energetics that govern the interaction between a drug candidate and its target.[1][2] Thermodynamic characterization provides a quantitative measure of the forces driving these binding events, offering insights that structural data alone cannot.[1][3] For sulfonated benzyl isocyanides, a class of molecules that combines the unique reactivity of the isocyanide group with the aqueous solubility conferred by the sulfonate moiety, a thorough understanding of their thermodynamic properties is essential for unlocking their full therapeutic potential.

The isocyanide functional group is a versatile component in organic synthesis, known for its dual nucleophilic and electrophilic character.[4] This unique reactivity makes isocyanides valuable building blocks in multicomponent reactions, which are instrumental in generating diverse chemical libraries for drug screening.[5][6] The introduction of a sulfonate group onto the benzyl ring significantly enhances the aqueous solubility of these compounds, a critical attribute for drug candidates. However, this modification also introduces electronic and steric effects that can profoundly influence the molecule's thermodynamic stability and its interactions with biological targets.

This guide will navigate the fundamental thermodynamic principles relevant to sulfonated benzyl isocyanides, explore the experimental and computational methodologies used to determine these properties, and discuss the implications of these energetic parameters for drug design and development.

The Thermodynamic Trinity: Enthalpy, Entropy, and Gibbs Free Energy

The spontaneity and strength of any chemical process, including drug-target binding, are governed by the interplay of three key thermodynamic parameters:

-

Enthalpy (ΔH): Represents the change in heat content of a system. In the context of molecular interactions, a negative enthalpy change (exothermic process) indicates the formation of favorable bonds, such as hydrogen bonds and van der Waals interactions.

-

Entropy (ΔS): A measure of the disorder or randomness of a system. An increase in entropy (positive ΔS) is generally favorable and can be driven by factors like the release of water molecules from a binding site (the hydrophobic effect).

-

Gibbs Free Energy (ΔG): The ultimate arbiter of spontaneity, combining enthalpy and entropy in the fundamental equation: ΔG = ΔH - TΔS[7]. A negative ΔG signifies a spontaneous process.

For sulfonated benzyl isocyanides, these parameters dictate not only their binding affinity to a target but also their intrinsic stability and isomerization potential.

Intrinsic Stability and Isomerization

The introduction of a sulfonate group onto the benzyl ring is anticipated to influence this isomerization barrier. The electron-withdrawing nature of the sulfonate group can affect the electronic structure of the transition state, potentially altering the activation energy of the isomerization.

Thermodynamics of Sulfonation

The sulfonation of aromatic compounds is a well-established electrophilic aromatic substitution reaction.[9][10] The reaction with sulfur trioxide is highly exothermic, with the enthalpy of sulfonation of aromatics being approximately -168 kJ/mol (-40.1 kcal/mol).[11] Computational studies using Density Functional Theory (DFT) have shown that the sulfonation of alkylbenzenes is thermodynamically favorable, with Gibbs free energy values ranging from approximately –185 to –235 kJ/mol.[12]

The position of the sulfonate group on the benzyl ring (ortho, meta, or para) is governed by both kinetic and thermodynamic control.[2] At lower temperatures, the reaction is kinetically controlled, favoring the formation of ortho and para isomers.[2] At higher temperatures, the reaction becomes thermodynamically controlled, often leading to the more stable meta isomer.[2]

Methodologies for Thermodynamic Characterization

A combination of experimental and computational techniques is employed to elucidate the thermodynamic properties of molecules like sulfonated benzyl isocyanides.

Experimental Approaches: The Power of Calorimetry

Calorimetry provides a direct measurement of the heat changes associated with chemical and physical processes, offering invaluable data on enthalpy.

ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand (e.g., a sulfonated benzyl isocyanide) to a macromolecule (e.g., a protein target). A typical ITC experiment involves the stepwise injection of the ligand into a solution containing the macromolecule, with the resulting heat changes measured by a sensitive calorimeter.

From a single ITC experiment, one can determine:

-

Binding Affinity (K_a)

-

Enthalpy of Binding (ΔH)

-

Stoichiometry of Binding (n)

The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:

ΔG = -RTln(K_a) ΔS = (ΔH - ΔG) / T

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Prepare a solution of the protein target in a suitable buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to buffer protonation/deprotonation.

-

Prepare a solution of the sulfonated benzyl isocyanide ligand in the same buffer. The concentration of the ligand should be 10-20 times that of the protein.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

Instrument Setup:

-

Set the experimental temperature, typically 25 °C (298 K).

-

Set the stirring speed to ensure rapid mixing without generating significant frictional heat.

-

Equilibrate the instrument to a stable baseline.

-

-

Titration:

-

Fill the sample cell with the protein solution.

-

Fill the injection syringe with the ligand solution.

-

Perform a series of small, sequential injections of the ligand into the sample cell.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to determine the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (K_a, ΔH, and n).

-

Computational Approaches: Modeling the Molecular World

Computational chemistry provides a powerful toolkit for predicting and understanding the thermodynamic properties of molecules. Density Functional Theory (DFT) is a particularly popular method for these calculations.

DFT calculations can be used to determine the optimized geometries, vibrational frequencies, and electronic energies of molecules. From these fundamental properties, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated using statistical mechanics.[13]

DFT is particularly useful for:

-

Predicting the relative stabilities of isomers: For sulfonated benzyl isocyanides, DFT can be used to calculate the energy difference between the ortho, meta, and para isomers, providing insight into the thermodynamically favored product.

-

Calculating reaction thermodynamics: The enthalpy, entropy, and Gibbs free energy changes for reactions such as isomerization and sulfonation can be calculated. For example, DFT calculations on the sulfonation of alkylbenzenes have shown that para-substitution is the most energetically preferred pathway.[12]

-

Investigating reaction mechanisms: DFT can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates.

Computational Protocol: DFT Calculation of Thermodynamic Properties

-

Structure Building:

-

Construct the 3D structure of the sulfonated benzyl isocyanide molecule using a molecular modeling software package.

-

-

Geometry Optimization:

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a suitable basis set (e.g., 6-31G(d)).

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry. This will provide the vibrational frequencies of the molecule. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

-

Thermochemical Analysis:

-

Use the output of the frequency calculation to compute the thermodynamic properties (enthalpy, entropy, and Gibbs free energy) at a specified temperature (e.g., 298.15 K) and pressure (e.g., 1 atm).

-

Data Presentation and Visualization

Clear and concise presentation of thermodynamic data is crucial for interpretation and comparison.

Tabulated Thermodynamic Data

| Property | Symbol | Description | Typical Units |

| Enthalpy of Formation | ΔH_f° | The enthalpy change when one mole of a compound is formed from its elements in their standard states. | kJ/mol or kcal/mol |

| Standard Entropy | S° | The absolute entropy of a substance at a given temperature. | J/(mol·K) or cal/(mol·K) |

| Gibbs Free Energy of Formation | ΔG_f° | The free energy change when one mole of a compound is formed from its elements in their standard states. | kJ/mol or kcal/mol |

| Enthalpy of Reaction | ΔH_rxn | The heat absorbed or released during a chemical reaction. | kJ/mol or kcal/mol |

| Entropy of Reaction | ΔS_rxn | The change in disorder during a chemical reaction. | J/(mol·K) or cal/(mol·K) |

| Gibbs Free Energy of Reaction | ΔG_rxn | The change in free energy during a chemical reaction, indicating spontaneity. | kJ/mol or kcal/mol |

Visualizing Workflows and Concepts

Visual diagrams are invaluable for illustrating complex experimental and computational workflows.

Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry.

Caption: Computational workflow for calculating thermodynamic properties using Density Functional Theory.

Conclusion: Integrating Thermodynamics into Rational Drug Design

A comprehensive understanding of the thermodynamic properties of sulfonated benzyl isocyanides is not merely an academic exercise; it is a critical component of rational drug design.[1][2] By elucidating the enthalpic and entropic contributions to molecular stability and binding, researchers can make more informed decisions in the optimization of lead compounds.

The methodologies outlined in this guide—Isothermal Titration Calorimetry for experimental validation and Density Functional Theory for predictive modeling—provide a robust framework for characterizing the energetic landscape of these promising molecules. While direct experimental data for sulfonated benzyl isocyanides remains an area for future investigation, the principles and techniques discussed herein offer a powerful approach to predicting and understanding their behavior. By embracing a thermodynamically-driven approach, the scientific community can accelerate the development of novel and effective therapeutics based on the versatile sulfonated benzyl isocyanide scaffold.

References

-

Di Cera, E. (2011). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 6(3), 235-246. [Link]

-

Jechow, J., & Ziegler, T. (2007). Role of rotational entropy in benzyl isocyanide isomerization. Molecular Physics, 105(19-22), 2919-2926. [Link]

-

Kingsley, N. B., Kirschbaum, K., Teprovich, J. A., Flowers, R. A., & Mason, M. R. (2012). Synthesis and calorimetric, spectroscopic, and structural characterization of isocyanide complexes of trialkylaluminum and tri-tert-butylgallium. Inorganic Chemistry, 51(4), 2494–2502. [Link]

-

Velazquez-Campoy, A., & Freire, E. (2006). Calorimetry and Thermodynamics in Drug Design. Annual Review of Biophysics and Biomolecular Structure, 35, 1-25. [Link]

-

Chemistry Stack Exchange. (2019). Kinetic and thermodynamic control of sulphonation of toluene. [Link]

-

Scientific & Academic Publishing. (2025). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride. International Journal of Materials and Chemistry, 15(1), 1-10. [Link]

-

Conn, J. B., Kistiakowsky, G. B., & Roberts, R. M. (1942). The enthalpy of isomerisation of methyl isocyanide. Journal of the American Chemical Society, 64(7), 1747-1752. [Link]

-

An overview of Isocyanide. (2021). International Journal of Creative Research Thoughts, 9(12). [Link]

-

Cerfontain, H., Lambrechts, H. J. P., Schaasberg-Nienhuis, Z. R. H., Coombes, R. G., Hadjigeorgiou, P., & Tucker, G. P. (1985). Aromatic sulfonation. Part 80. The mechanism of sulfonation of benzene, toluene, and naphthalene with sulfur trioxide in nitromethane. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [Link]

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). International Journal of Molecular Sciences, 22(4), 2095. [Link]

-

Chemistry Steps. (2025). Sulfonation of Benzene. [Link]

-

Ewell, R. H., & Bourland, J. F. (1940). Thermodynamic Properties of Methyl Cyanide and Methyl Isocyanide. The Journal of Chemical Physics, 8(8), 625-630. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl isocyanide. In PubChem. Retrieved February 23, 2026, from [Link]

-

Nguyen, T. L., & Nguyen, M. T. (2015). Thermokinetic study of the isomerization of isocyanic acid. Vietnam Journal of Chemistry, 53(5), 573-578. [Link]

-

ResearchGate. (2020). Gibbs (Free) Energy. [Link]

-

Chen, G., Yuan, Q., & Wang, K. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. RSC Advances, 2(15), 6331-6337. [Link]

-

ResearchGate. (n.d.). Correlation between the experimental enthalpies of formation of the selected species and their theoretically calculated values. [Link]

-

Ugi, I. (2006). Chemistry of the isocyanides and their multicomponent reactions, including their libraries – the initiatives of Ivar Ugi. Helvetica Chimica Acta, 89(9), 1998-2016. [Link]

-

ResearchGate. (2025). The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a rotor-stator spinning disc reactor. [Link]

-

Giese, M., Albrecht, U., & Rissanen, K. (2021). Do Sulfonamides Interact with Aromatic Rings?. Chemistry, 27(18), 5676-5680. [Link]

-

ResearchGate. (n.d.). The sulfonation of aromatic and heteroaromatic polycyclic compounds. [Link]

-

MDPI. (2024). Thermodynamically Stable Functionalization of Microporous Aromatic Frameworks with Sulfonic Acid Groups by Inserting Methylene Spacers. Polymers, 16(8), 1058. [Link]

-

ResearchGate. (2025). Thermokinetic study of the isomerization of isocyanic acid. [Link]

-

Roberts, J. M., Veres, P. R., & Warneke, C. (2019). Isocyanic acid (HNCO) and its fate in the atmosphere: a review. Environmental Science: Processes & Impacts, 21(4), 541-554. [Link]

-

OpenOChem Learn. (n.d.). EAS-Sulfonation. [Link]

-

National Center for Biotechnology Information. (2023). Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. Journal of Molecular Structure, 1286, 135532. [Link]

-

Digital Commons @ NJIT. (1956). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]

-

Wikipedia. (n.d.). Aromatic sulfonation. [Link]

-

Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]

-

Taylor & Francis. (2023). Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA). Polycyclic Aromatic Compounds, 1-22. [Link]

-

Callison, J. (2011). The investigation of a side reaction leading to colour formation in a polyurethane production chain (Doctoral dissertation, Durham University). [Link]

-

Organic Chemistry Portal. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. [Link]

-

Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for C6H5CN (phenyl cyanide). [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Argonne National Laboratory. (n.d.). Benzyl Enthalpy of Formation. In Active Thermochemical Tables. Retrieved February 23, 2026, from [Link]

-

MDPI. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. International Journal of Molecular Sciences, 21(22), 8682. [Link]

-

Ugi, I., Dömling, A., & Hörl, W. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 8(1), 53-66. [Link]

-

Taylor & Francis. (2023). Computational, Reactivity, Fukui Function, Molecular Docking, and Spectroscopic Studies of a Novel (E)-1-Benzyl-3-(2-(Pyrindin-2-yl)Hydrazono)Indolin-2-One. Polycyclic Aromatic Compounds, 1-20. [Link]

-

Thermochemical Properties for Isooctane and Carbon Radicals: A Computational Study. (2025). The Journal of Physical Chemistry A. [Link]

-

da Silva, M. D., Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2011). Experimental and computational thermochemical study of N-benzylalanines. The Journal of Chemical Thermodynamics, 43(10), 1547-1553. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jaser.rkmvccrahara.org [jaser.rkmvccrahara.org]

- 5. kirj.ee [kirj.ee]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. microchem.dicp.ac.cn [microchem.dicp.ac.cn]

- 12. article.sapub.org [article.sapub.org]

- 13. mdpi.com [mdpi.com]

Safety data sheet (SDS) and hazards of alpha-Tosyl-(3-iodomethylbenzyl)isocyanide

Handling High-Reactivity Intermediates: A Safety & Technical Guide to -Tosyl-(3-iodomethylbenzyl)isocyanide[1]

Executive Summary

-Tosyl-(3-iodomethylbenzyl)isocyanide1sulfonylmethyl isocyanides23This compound presents a dual-hazard profile : it combines the metabolic toxicity and sensitization potential of isocyanides with the acute alkylating power and lachrymatory effects of benzyl iodides . Standard safety data sheets (SDS) for this specific derivative are often unavailable or generic.[1] This guide synthesizes data from Structure-Activity Relationships (SAR) and established protocols for handling potent alkylating agents to provide a self-validating safety framework.[1]

Part 1: Chemical Identity & Physiochemical Properties[1][4]

Note on Data Source: As a specialized research chemical, specific experimental values (MP, BP) may not be published. The values below are estimated based on the structural analog

| Property | Description / Value (Estimated) | Relevance to Safety |

| Chemical Structure | Sulfone group ( | Multi-functional reactivity: The isocyanide is acid-sensitive; the iodide is light-sensitive and an alkylator.[1] |

| Physical State | Solid (Crystalline powder, likely pale yellow to off-white) | Dust inhalation hazard; requires weighing in a closed environment.[1] |

| Melting Point | Range: 95°C – 115°C (Decomposition likely) | Do not overheat. Thermal decomposition releases toxic |

| Solubility | Soluble in DCM, Chloroform, DMSO.[1] Insoluble in water.[1][4] | Use compatible solvents for spill cleanup.[1] Avoid aqueous bases which may hydrolyze the isocyanide.[1] |

| Stability | Light & Moisture Sensitive | Must be stored in amber vials under inert gas (Argon/Nitrogen) at -20°C. |

Part 2: Hazard Identification (The Dual-Threat Model)[1]

This compound must be treated as a Severe Health Hazard due to the synergy of its functional groups.

The Isocyanide Moiety (Systemic Toxicity)

-

Mechanism: Isocyanides can be metabolized to cyanide in the liver or hydrolyzed to amines/formic acid in the stomach.[1]

-

Sensitization: High potential for respiratory and skin sensitization (Asthma-like symptoms).[1]

-

Odor: While TosMIC is odorless, benzyl isocyanides often carry a faint, disagreeable odor.[1] Do not rely on smell for detection.

The Benzyl Iodide Moiety (Acute Physical Damage)

-

Alkylating Agent: The

group is a potent electrophile.[1] It can alkylate DNA, classifying it as a Suspected Carcinogen (H351) and Mutagen (H341) .[1] -

Lachrymator: Benzyl halides are tear gas agents.[1] Exposure causes immediate, severe irritation to eyes and mucous membranes.[1]

Hazard Logic Diagram

The following diagram illustrates the causality between the chemical structure and the required safety protocols.

Caption: Structural Hazard Analysis linking functional groups to specific biological risks and required engineering controls.

Part 3: Exposure Controls & Personal Protection[1][6][7][8][9][10][11][12]

Engineering Controls[1][7]

-

Primary Containment: All handling (weighing, dissolution) must occur inside a certified chemical fume hood .[1]

-

Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Isocyanide powders can be static-charged and dispersive.[1]

-

Pressure: Reactions involving this compound should not be heated in closed vessels without blast shielding, as isocyanides can polymerize exothermically.[1]

Personal Protective Equipment (PPE)

Part 4: Experimental Workflow (Synthesis & Handling)

Objective: Safe isolation and reaction setup preventing exposure to dust or vapors.

Protocol: "No-Touch" Transfer Method

This method minimizes the risk of airborne dust generation, critical for lachrymators.[1]

-

Preparation:

-

Pre-weigh the receiving flask with solvent (e.g., DCM) and a stir bar inside the hood.

-

Prepare a Quench Solution : 10% Sodium Thiosulfate (

) in water (neutralizes iodine) + 5% dilute HCl (hydrolyzes isocyanide - use with caution, releases formamide).[1]

-

-

Weighing:

-

Transfer:

-

Bring the vial into the hood.

-

Dissolve the solid directly in the vial using a pipette to add solvent from the receiving flask.

-

Transfer the solution back to the reaction flask.

-

Result: The solid never touches the open air.[1]

-

-

Waste Disposal:

-

Rinse all vials/tips with the Quench Solution before disposal.[1]

-

Do not mix with strong acids (HCN risk) or strong oxidizers (Iodine release).

-

Emergency Response Workflow

If a spill occurs, the response must be immediate due to the lachrymatory nature.[1]

Caption: Step-by-step spill response protocol focusing on containment and chemical neutralization of the iodide moiety.

Part 5: Storage & Stability[1][13]

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon .[1] Iodine-carbon bonds are weak; oxygen and light accelerate homolytic cleavage, releasing free iodine (turning the solid purple/brown).[1]

-

Shelf Life: Re-test purity every 6 months. If the solid turns dark purple, significant decomposition has occurred; dispose of as hazardous waste.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl Iodide. Retrieved from [Link]1]

-

Organic Syntheses (2000).

-Tosylbenzyl Isocyanide.[1] Org. Synth. 77, 198.[1][6] Retrieved from [Link]1] -

Organic Reactions (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Wiley Online Library.[1] Retrieved from [Link]1]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Iodide. Retrieved from [Link]1]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. organicreactions.org [organicreactions.org]

- 4. BENZYL IODIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. aksci.com [aksci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note & Protocols: Synthesis of Oxazoles and Imidazoles Utilizing 3-Iodomethylbenzyl Isocyanide

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the synthesis of oxazole and imidazole heterocycles, leveraging the unique reactivity of 3-iodomethylbenzyl isocyanide. These nitrogen- and oxygen-containing five-membered rings are of paramount importance in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals.[1][2] This guide elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and discusses the critical parameters influencing these syntheses. The methodologies presented are designed to be robust and reproducible, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Significance of Oxazoles and Imidazoles in Drug Discovery

Oxazole and imidazole moieties are privileged structures in medicinal chemistry, frequently found in a wide array of biologically active compounds.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding interactions make them ideal pharmacophores for engaging with biological targets such as enzymes and receptors.[1] Consequently, the development of efficient and versatile synthetic routes to substituted oxazoles and imidazoles is a continuous focus of chemical research. Isocyanide-based multicomponent reactions have emerged as powerful tools for the construction of these heterocyclic systems due to their high atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.[3][4][5][6]

The Key Reagent: 3-Iodomethylbenzyl Isocyanide

3-Iodomethylbenzyl isocyanide is a versatile building block for the synthesis of both oxazoles and imidazoles. Its structure incorporates two key reactive sites: the isocyanide group and the benzylic iodide. The isocyanide carbon is amphiphilic, capable of acting as both a nucleophile and an electrophile, which is central to its role in cycloaddition reactions.[6][7] The benzylic iodide serves as a reactive handle for further functionalization, although in the context of the syntheses described herein, the primary focus is on the reactivity of the isocyanide moiety.

Figure 1: Structure of 3-Iodomethylbenzyl Isocyanide.

Synthesis of Oxazoles via Isocyanide-Based Reactions

The synthesis of oxazoles from isocyanides can be achieved through various methods, with the van Leusen oxazole synthesis being a prominent example.[8][9][10][11] This reaction typically involves the condensation of an aldehyde with an isocyanide, such as tosylmethyl isocyanide (TosMIC), in the presence of a base.[8][9][10][11] The principles of this reaction can be adapted for use with other isocyanides, including 3-iodomethylbenzyl isocyanide.

General Reaction Mechanism: The Passerini Reaction Pathway

A related and highly versatile method for oxazole synthesis is the Passerini three-component reaction.[12] This reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide intermediate, which can then be cyclized to the corresponding oxazole.

Figure 2: Generalized Passerini reaction mechanism for oxazole synthesis.

Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole

This protocol details the synthesis of 2-phenyl-5-(3-(iodomethyl)benzyl)oxazole from benzaldehyde, benzoic acid, and 3-iodomethylbenzyl isocyanide.

Materials:

-

Benzaldehyde (1.0 mmol, 1.0 eq)

-

Benzoic acid (1.0 mmol, 1.0 eq)

-

3-Iodomethylbenzyl isocyanide (1.0 mmol, 1.0 eq)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry 50 mL round-bottom flask under an inert atmosphere, add benzoic acid (1.0 mmol).

-

Dissolve the benzoic acid in 5 mL of anhydrous DCM.

-

Add benzaldehyde (1.0 mmol) to the solution and stir for 5 minutes at room temperature.

-

Add 3-iodomethylbenzyl isocyanide (1.0 mmol) dissolved in 5 mL of anhydrous DCM to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2,5-disubstituted oxazole.

Characterization:

The structure of the synthesized oxazole should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Influence of Reaction Parameters

-

Solvent: Aprotic solvents like DCM, acetonitrile, or THF are generally preferred to avoid side reactions with the isocyanide.

-

Temperature: The Passerini reaction is typically performed at room temperature. However, gentle heating may be required for less reactive substrates.

-

Stoichiometry: Using equimolar amounts of the three components is standard. An excess of the carboxylic acid or aldehyde can sometimes improve yields.

Synthesis of Imidazoles via Isocyanide-Based Reactions

The van Leusen imidazole synthesis is a classic and highly effective method for preparing imidazoles.[1][2][13] It involves the reaction of an aldimine with an isocyanide, typically TosMIC, in the presence of a base.[13] The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine.[13]

General Reaction Mechanism: The van Leusen Imidazole Synthesis

The mechanism proceeds through a [3+2] cycloaddition of the isocyanide with the aldimine.

Figure 3: Generalized van Leusen mechanism for imidazole synthesis.

Experimental Protocol: Synthesis of a 1,4,5-Trisubstituted Imidazole

This protocol describes a one-pot, three-component synthesis of 1-benzyl-4-phenyl-5-(3-(iodomethyl)benzyl)imidazole from benzaldehyde, benzylamine, and 3-iodomethylbenzyl isocyanide.

Materials:

-

Benzaldehyde (1.0 mmol, 1.0 eq)

-

Benzylamine (1.0 mmol, 1.0 eq)

-

3-Iodomethylbenzyl isocyanide (1.0 mmol, 1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol, 1.5 eq)

-

Methanol (MeOH), anhydrous (10 mL)

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in 5 mL of anhydrous methanol.

-

Stir the mixture at room temperature for 30 minutes to allow for in situ formation of the aldimine.

-

Add anhydrous potassium carbonate (1.5 mmol) to the reaction mixture.

-

Add a solution of 3-iodomethylbenzyl isocyanide (1.0 mmol) in 5 mL of anhydrous methanol to the flask.

-

Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 1,4,5-trisubstituted imidazole.

Characterization:

The synthesized imidazole should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

Causality Behind Experimental Choices

-

In situ Imine Formation: Generating the imine in the same pot simplifies the procedure and avoids the need to isolate the often-unstable imine intermediate.[13]

-

Base: Potassium carbonate is a common and effective base for the van Leusen reaction. It is strong enough to deprotonate the α-carbon of the isocyanide without causing significant side reactions.

-

Solvent: Methanol is a suitable solvent for this reaction as it effectively dissolves the reactants and the base.

Data Summary

The following table summarizes typical yields for the synthesis of oxazoles and imidazoles using isocyanide-based methodologies. Note that yields can vary depending on the specific substrates used.

| Heterocycle | Reaction Type | Reactants | Typical Yield (%) |

| Oxazole | Passerini-type | Aldehyde, Carboxylic Acid, Isocyanide | 60-85% |

| Imidazole | van Leusen-type | Aldehyde, Amine, Isocyanide | 65-90% |

Conclusion

3-Iodomethylbenzyl isocyanide is a valuable and versatile reagent for the synthesis of medicinally relevant oxazole and imidazole heterocycles. The Passerini and van Leusen-type reactions provide efficient and straightforward routes to these important scaffolds. The protocols detailed in this guide are robust and can be adapted for a wide range of substrates, making them highly applicable in the field of drug discovery and development. The ability to generate complex heterocyclic structures in a single step underscores the power of isocyanide-based multicomponent reactions in modern organic synthesis.

References

-

Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]

-

Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. J. Org. Chem.2000 , 65 (5), 1516–1524. [Link]

-

Zheng, X.; Ma, Z.; Zhang, D. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals2020 , 13 (3), 43. [Link]

-

Zheng, X.; Ma, Z.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25 (7), 1604. [Link]

-

van Leusen, A. M.; Schut, J.; van Leusen, D. A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Lett.1972 , 13 (30), 3114-3118. [Link]

-

Kumar, K. S. V.; Swaroop, T. R.; Rajeev, N.; Vinayaka, A. C.; Lingaraju, G. S.; Rangappa, K. S.; Sadashiva, M. P. A One-Pot Tandem Approach for the Synthesis of 5-(Het)aryloxazoles from Substituted (Het)aryl Methyl Alcohols and Benzyl Bromides. Synlett2016 , 27 (09), 1363-1366. [Link]

-

Kulkarni, B. A.; Ganesan, A. Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Lett.1999 , 40 (31), 5637-5638. [Link]

-

Chavan, L. N.; Pashikanti, G.; Goodman, M. M.; Liebeskind, L. S. A Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem.2025 , 90 (5), 3727–3732. [Link]

-

Joe, S. The Van Leusen Imidazole Synthesis is utilized to Synthesize Imidazole-Based Medicinal Molecules. Trade Sci. Inc.2021 . [Link]

-

Wikipedia. Van Leusen reaction. [Link]

-

Dömling, A. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chem. Rev.2006 , 106 (1), 17–89. [Link]

-

de Witte, P.; van der Linden, J.; van der Helm, M. P.; de Koning, M. C.; van Delft, F. L.; Rutjes, F. P. J. T. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein J. Org. Chem.2014 , 10, 442–463. [Link]

-

Ugi, I.; Dömling, A.; Hörl, W. Multicomponent reactions in organic chemistry. Endeavour1994 , 18 (3), 115-122. [Link]

- Passerini, M. Sopra gli isonitrili (I). Composto del p-isonitril-toluene con l'acetone. Gazz. Chim. Ital.1921, 51, 126-129.

- Nenajdenko, V. G. Isocyanide-Based Multicomponent Reactions. Top. Curr. Chem.2012, 327, 1-39.

-

Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000 , 39 (18), 3168-3210. [Link]

-

El Kaim, L.; Grimaud, L. Beyond the Ugi reaction: less conventional interactions of isocyanides in multicomponent reactions. Tetrahedron2009 , 65 (12), 2153-2171. [Link]

-

Hulme, C.; Gore, V. Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Curr. Med. Chem.2003 , 10 (1), 51-80. [Link]

- Ugi, I. Isocyanide Chemistry. Academic Press, 1971.

- Marcaccini, S.; Torroba, T. Isocyanide-Based Multicomponent Reactions. Wiley-VCH, 2009.

-

Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

-

Organic Chemistry Portal. Passerini Reaction. [Link]

Sources

- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 12. Passerini reaction - Wikipedia [en.wikipedia.org]

- 13. Van Leusen Imidazole Synthesis [organic-chemistry.org]

Application Notes and Protocols for Nucleophilic Substitution on the Iodomethyl Group of TosMIC Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Synthetic Utility of TosMIC

p-Toluenesulfonylmethyl isocyanide (TosMIC), a cornerstone reagent in modern organic synthesis, is renowned for its trifunctional nature, featuring an isocyanide group, an acidic α-carbon, and a tosyl moiety that can act as a leaving group.[1][2] This unique combination has rendered TosMIC indispensable for the construction of a diverse array of heterocycles, including oxazoles, imidazoles, and pyrroles, primarily through the celebrated Van Leusen reaction.[2][3] The acidic proton of TosMIC allows for its facile deprotonation and subsequent alkylation, opening avenues for the synthesis of a wide range of α-substituted TosMIC derivatives.[1][4]

This guide focuses on a specific, highly versatile, yet less documented derivative: iodomethyl-p-toluenesulfonylmethyl isocyanide. The introduction of an iodomethyl group onto the TosMIC scaffold creates a potent electrophilic center, primed for nucleophilic substitution. The C-I bond is an excellent target for SN2 reactions, allowing for the introduction of a vast array of functional groups. This document provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its subsequent nucleophilic substitution, thereby unlocking new pathways for the synthesis of complex molecules in drug discovery and materials science.

Synthesis of (Iodomethyl)tosylmethyl Isocyanide: A Proposed Protocol

While a direct, single-source protocol for the synthesis of (iodomethyl)tosylmethyl isocyanide is not extensively documented, a robust procedure can be devised based on the well-established principles of TosMIC alkylation.[5] The mono-alkylation of the TosMIC anion with a suitable electrophile is a common strategy for the preparation of α-substituted derivatives.[5] By employing diiodomethane as the electrophile, a selective mono-iodomethylation can be achieved.

Protocol 1: Synthesis of (Iodomethyl)tosylmethyl Isocyanide

Rationale: This procedure utilizes a strong, non-nucleophilic base to generate the TosMIC anion, which then acts as a nucleophile, displacing one of the iodide atoms from diiodomethane. The use of a slight excess of diiodomethane and controlled temperature helps to minimize potential side reactions such as dialkylation. Tetrahydrofuran (THF) is an excellent solvent for this type of reaction due to its ability to solvate the anionic intermediate and its relatively low boiling point, which facilitates workup.

Materials:

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Diiodomethane (CH₂I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add p-toluenesulfonylmethyl isocyanide (1.0 eq.).

-

Dissolve the TosMIC in anhydrous THF (approximately 10 mL per gram of TosMIC).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq. of 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add diiodomethane (1.5 eq.) dropwise to the reaction mixture via the dropping funnel over 15 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired (iodomethyl)tosylmethyl isocyanide.

Experimental Workflow for the Synthesis of (Iodomethyl)tosylmethyl Isocyanide

Caption: General workflow for the synthesis of (iodomethyl)tosylmethyl isocyanide.

Mechanistic Principles of Nucleophilic Substitution

The iodomethyl group of the synthesized TosMIC derivative is now activated for nucleophilic attack. The reaction is expected to proceed via a classical SN2 mechanism. The iodide ion is an excellent leaving group, and the carbon atom is rendered electrophilic by the electron-withdrawing effects of the adjacent tosyl and isocyanide groups. The backside attack of a nucleophile on the σ* orbital of the C-I bond leads to a pentacoordinate transition state, followed by the inversion of stereochemistry at the carbon center (though in this case, the carbon is not chiral) and the expulsion of the iodide ion.

Reaction Mechanism of Nucleophilic Substitution on (Iodomethyl)tosylmethyl Isocyanide

Caption: General SN2 mechanism for nucleophilic substitution on (iodomethyl)tosylmethyl isocyanide.

Application Notes and Protocols

The following protocols are illustrative examples for the reaction of (iodomethyl)tosylmethyl isocyanide with common classes of nucleophiles. Researchers should optimize conditions for their specific substrates.

Protocol 2: Substitution with an Amine Nucleophile (e.g., Piperidine)

Rationale: Amines are excellent nucleophiles for SN2 reactions. A polar aprotic solvent like DMF is suitable for this transformation. A slight excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the HI formed implicitly.

Materials:

-

(Iodomethyl)tosylmethyl isocyanide

-

Piperidine

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (iodomethyl)tosylmethyl isocyanide (1.0 eq.) in anhydrous DMF.

-

Add piperidine (1.2 eq.) to the solution at room temperature.

-

Stir the reaction mixture at 50 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into saturated aqueous NaHCO₃ solution.

-

Extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield the aminomethyl-TosMIC derivative.

Protocol 3: Substitution with a Thiol Nucleophile (e.g., Thiophenol)

Rationale: Thiolates are excellent nucleophiles. A base such as potassium carbonate is used to deprotonate the thiol in situ, generating the more nucleophilic thiolate anion. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Materials:

-

(Iodomethyl)tosylmethyl isocyanide

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (MeCN)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (iodomethyl)tosylmethyl isocyanide (1.0 eq.) in anhydrous acetonitrile, add thiophenol (1.1 eq.) and potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify by column chromatography to afford the thiomethyl-TosMIC derivative.

Protocol 4: Substitution with a Carbon Nucleophile (e.g., Diethyl Malonate Anion)